3-Chloro-5-ethylpyridazine
Overview
Description
3-Chloro-5-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms The presence of a chlorine atom at the third position and an ethyl group at the fifth position makes this compound a unique derivative of pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethylpyridazine can be achieved through several methods. One common approach involves the chlorination of 5-ethylpyridazine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the third position.
Another method involves the cyclization of appropriate precursors. For instance, starting with 3-chloro-5-ethyl-1,2-diaminobenzene, cyclization can be induced using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the desired pyridazine ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 3-amino-5-ethylpyridazine or 3-thio-5-ethylpyridazine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3-chloro-5-ethyl-1,2-dihydropyridazine.
Scientific Research Applications
3-Chloro-5-ethylpyridazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylpyridazine largely depends on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects. The chlorine atom and ethyl group contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylpyridazine: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-5-phenylpyridazine: Contains a phenyl group at the fifth position.
3-Bromo-5-ethylpyridazine: Bromine atom instead of chlorine at the third position.
Uniqueness
3-Chloro-5-ethylpyridazine is unique due to the specific combination of a chlorine atom and an ethyl group, which imparts distinct chemical and biological properties. This combination can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-chloro-5-ethylpyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNSHLEXNWLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311600 | |
Record name | 3-Chloro-5-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-75-1 | |
Record name | 3-Chloro-5-ethylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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